molecular formula C8H7NO2 B6234026 2-hydroxy-2-(2-hydroxyphenyl)acetonitrile CAS No. 13312-85-1

2-hydroxy-2-(2-hydroxyphenyl)acetonitrile

Cat. No.: B6234026
CAS No.: 13312-85-1
M. Wt: 149.15 g/mol
InChI Key: RAMGDKVTYDITQG-UHFFFAOYSA-N
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Description

2-hydroxy-2-(2-hydroxyphenyl)acetonitrile is an organic compound with the molecular formula C8H7NO2 and a molecular weight of 149.15 g/mol . This compound is known for its unique structure, which includes both hydroxyl and nitrile functional groups attached to a phenyl ring. It is used in various fields of research and industry due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-hydroxy-2-(2-hydroxyphenyl)acetonitrile can be synthesized through several methods. One common method involves the reaction of salicylaldehyde with hydroxylamine hydrochloride in the presence of sodium carbonate. The resulting product is purified by recrystallization. This method is widely used due to its simplicity and efficiency.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, and the product is typically purified using advanced techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-2-(2-hydroxyphenyl)acetonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

    Substitution: Reagents like alkyl halides and acid chlorides are used for nucleophilic substitution reactions.

Major Products

    Oxidation: Formation of 2-hydroxy-2-(2-hydroxyphenyl)acetone.

    Reduction: Formation of 2-hydroxy-2-(2-hydroxyphenyl)ethylamine.

    Substitution: Formation of various ethers and esters depending on the substituents used.

Scientific Research Applications

2-hydroxy-2-(2-hydroxyphenyl)acetonitrile has numerous applications in scientific research:

Comparison with Similar Compounds

2-hydroxy-2-(2-hydroxyphenyl)acetonitrile can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties.

Properties

CAS No.

13312-85-1

Molecular Formula

C8H7NO2

Molecular Weight

149.15 g/mol

IUPAC Name

2-hydroxy-2-(2-hydroxyphenyl)acetonitrile

InChI

InChI=1S/C8H7NO2/c9-5-8(11)6-3-1-2-4-7(6)10/h1-4,8,10-11H

InChI Key

RAMGDKVTYDITQG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(C#N)O)O

Purity

95

Origin of Product

United States

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